Posaconazole Impurity D

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

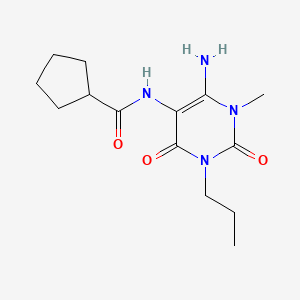

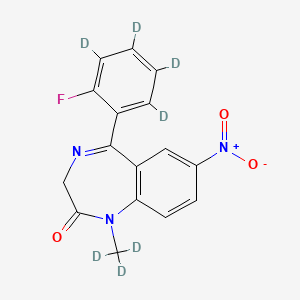

Posaconazole Impurity D is a pharmaceutical reference standard with the chemical name N-(4-((((3R,5R)-5-((1H-1,2,4-triazol-1-yl)methyl)-5-(2,4-difluorophenyl)tetrahydrofuran-3-yl)methoxy)phenyl)formamide . It is used in the quality control and development of posaconazole, a broad-spectrum antifungal drug .

Applications De Recherche Scientifique

Surveillance thérapeutique des médicaments

Posaconazole Impurity D: est crucial dans le développement de méthodes LC-MS/MS pour la surveillance thérapeutique des médicaments . Cela garantit l'efficacité et la sécurité des traitements antifongiques en maintenant des niveaux optimaux de médicaments, en prévenant la toxicité et en améliorant les résultats cliniques pour les patients atteints d'infections fongiques potentiellement mortelles.

Oncologie

En oncologie, This compound joue un rôle dans l'évaluation de l'efficacité et de la sécurité du posaconazole en tant qu'agent prophylactique contre les infections fongiques invasives . Il est particulièrement important dans le contexte des hémopathies malignes et de la transplantation de cellules souches, où le maintien des niveaux thérapeutiques de médicaments est essentiel à la survie du patient.

Maladies infectieuses

Des essais cliniques ont démontré que This compound est efficace pour prévenir les infections fongiques invasives (IFI) chez les patients immunodéprimés . Il s'agit d'un élément clé dans les études évaluant la réduction relative du risque d'IFI et l'optimisation des stratégies prophylactiques.

Pharmacocinétique

Les recherches impliquant This compound comprennent des études sur la pharmacocinétique du posaconazole. Cela implique de comprendre comment le médicament est absorbé, distribué, métabolisé et excrété dans l'organisme, ce qui est essentiel pour la formulation des dosages et la garantie de l'efficacité thérapeutique .

Biochimie

Dans le domaine de la biochimie, This compound est utilisé pour étudier l'interaction du posaconazole avec les molécules biologiques. Il contribue à comprendre le mécanisme d'action du médicament au niveau moléculaire, comme son inhibition de la synthèse de l'ergostérol dans les membranes cellulaires fongiques .

Chimie analytique

This compound: est important en chimie analytique pour le développement et la validation de méthodes de détection et de quantification du posaconazole dans diverses substances. Il contribue à garantir la qualité et la cohérence des formulations de posaconazole .

Mécanisme D'action

Target of Action

Posaconazole, the parent compound of Posaconazole Impurity D, primarily targets the cytochrome P-450 dependent enzyme, sterol 14α-demethylase . This enzyme plays a crucial role in the biosynthesis of ergosterol, a principal sterol in the fungal cell membrane .

Mode of Action

Posaconazole works by interfering with the activity of sterol 14α-demethylase . By binding to the heme cofactor located on the enzyme, it blocks the conversion of lanosterol to ergosterol . This blockage disrupts the synthesis of ergosterol , leading to a decrease in fungal cell membrane formation and stability .

Biochemical Pathways

The primary biochemical pathway affected by Posaconazole is the ergosterol biosynthesis pathway . Ergosterol is essential for maintaining the integrity and fluidity of the fungal cellular membrane. Its depletion leads to an accumulation of 14α-methyl sterols, which alters the membrane structure and function, thereby inhibiting fungal cell growth .

Pharmacokinetics

Posaconazole exhibits high variability in exposure within patients, and also between different patient populations and formulations . The oral suspension formulation of Posaconazole has been associated with erratic absorption profiles, significantly influenced by food and gastrointestinal conditions . Newer formulations, such as the delayed-release tablet and intravenous formulation, have been developed to provide higher and more stable exposure profiles . These formulations require a loading dose on day 1 to achieve high Posaconazole concentrations more quickly .

Result of Action

The inhibition of ergosterol synthesis by Posaconazole leads to a disruption of the fungal cell membrane . This disruption results in the inhibition of fungal cell growth and replication, thereby exerting its antifungal effect . Posaconazole has a broad spectrum of activity against a variety of pathogenic fungi, including Candida spp. resistant to older azoles, Cryptococcus neoformans, Aspergillus spp., and others .

Orientations Futures

The future directions for Posaconazole Impurity D research could involve exploring an economical and efficient synthesis route that can be applied on a large scale to produce this compound . Additionally, understanding and controlling impurities in posaconazole is crucial to ensure the quality, safety, and efficacy of the drug .

Analyse Biochimique

Biochemical Properties

Posaconazole Impurity D, like its parent compound Posaconazole, is likely to interact with various enzymes, proteins, and other biomolecules. Posaconazole is known to inhibit the cytochrome P-450 dependent enzyme, sterol 14α-demethylase, in fungi by binding to the heme cofactor located on the enzyme . This interaction disrupts the synthesis of ergosterol, a key component of the fungal cell membrane .

Cellular Effects

This compound’s effects on various types of cells and cellular processes are expected to be similar to those of Posaconazole. Posaconazole is effective in preventing invasive fungal infections among immunocompromised patients, particularly those with hematologic malignancies and recipients of allogenic hematopoietic stem cell transplantation . It also influences cell function by impacting cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The molecular mechanism of action of this compound is likely to be similar to that of Posaconazole. Posaconazole exerts its effects at the molecular level by inhibiting the synthesis of ergosterol, a key component of the fungal cell membrane . This inhibition is achieved through binding interactions with the enzyme sterol 14α-demethylase, leading to changes in gene expression .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings would likely mirror those of Posaconazole. Posaconazole has a median terminal elimination half-life of 15–35 hours . It is also known to have a large volume of distribution, indicating extensive extravascular distribution and penetration into intracellular spaces .

Dosage Effects in Animal Models

Posaconazole shows high variability in exposure within patients, but also between different patient populations and between the three available formulations .

Metabolic Pathways

This compound is likely to be involved in similar metabolic pathways as Posaconazole. Posaconazole is not metabolized to a significant extent through the cytochrome P450 (CYP) enzyme system . The limited metabolism of Posaconazole is mediated predominantly through phase 2 biotransformations via uridine diphosphate glucuronosyltransferase enzyme pathways .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are expected to be similar to those of Posaconazole. Posaconazole primarily circulates in plasma and then is widely distributed to the tissues and is slowly eliminated .

Subcellular Localization

Given its similarity to Posaconazole, it is likely that it may also be found within the same subcellular compartments .

Propriétés

| { "Design of the Synthesis Pathway": "The synthesis pathway of Posaconazole Impurity D involves the conversion of 4-(4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-N-(2,2-dimethylpropyl)benzamide to 4-(4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-N-(2,2-dimethylpropyl)benzamide N-oxide using hydrogen peroxide and catalytic amounts of trifluoroacetic acid.", "Starting Materials": [ "4-(4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-N-(2,2-dimethylpropyl)benzamide", "Hydrogen peroxide", "Trifluoroacetic acid" ], "Reaction": [ "Add hydrogen peroxide and catalytic amounts of trifluoroacetic acid to 4-(4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-N-(2,2-dimethylpropyl)benzamide", "Stir the mixture at room temperature for several hours", "Quench the reaction with water", "Extract the product with ethyl acetate", "Dry the organic layer over anhydrous sodium sulfate", "Concentrate the solution to obtain 4-(4-{[4-(2,4-difluorophenyl)-1,3-thiazol-2-yl]methyl}piperazin-1-yl)-N-(2,2-dimethylpropyl)benzamide N-oxide" ] } | |

Numéro CAS |

357189-97-0 |

Formule moléculaire |

C21H20F2N4O3 |

Poids moléculaire |

414.4 g/mol |

Nom IUPAC |

N-[4-[[(3R,5R)-5-(2,4-difluorophenyl)-5-(1,2,4-triazol-1-ylmethyl)oxolan-3-yl]methoxy]phenyl]formamide |

InChI |

InChI=1S/C21H20F2N4O3/c22-16-1-6-19(20(23)7-16)21(11-27-13-24-12-26-27)8-15(10-30-21)9-29-18-4-2-17(3-5-18)25-14-28/h1-7,12-15H,8-11H2,(H,25,28)/t15-,21+/m1/s1 |

Clé InChI |

FCASVHIAWJZBAQ-VFNWGFHPSA-N |

SMILES isomérique |

C1[C@@H](CO[C@@]1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COC4=CC=C(C=C4)NC=O |

SMILES |

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COC4=CC=C(C=C4)NC=O |

SMILES canonique |

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)F)F)COC4=CC=C(C=C4)NC=O |

Synonymes |

(5R-cis)-4-[5-(2,4-Difluorophenyl)-5-[1,2,4]triazol-1-ylmethyltetrahydrofuran-3-ylmethyl]methoxy-formanilide |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 8-hydroxy-3-(2-methoxy-2-oxoethyl)-6-methyl-9-oxo-9H-furo[3,4-b]chromene-1-carboxylate](/img/structure/B593573.png)